molecular formula C14H16N2O6S B11082032 methyl 2-oxo-5-(piperidin-1-ylsulfonyl)-1,3-benzoxazole-3(2H)-carboxylate

methyl 2-oxo-5-(piperidin-1-ylsulfonyl)-1,3-benzoxazole-3(2H)-carboxylate

Cat. No.: B11082032
M. Wt: 340.35 g/mol
InChI Key: XFLZVHGAOJCIQU-UHFFFAOYSA-N
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Description

Methyl 2-oxo-5-(piperidin-1-ylsulfonyl)-1,3-benzoxazole-3(2H)-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoxazole ring, a piperidine sulfonyl group, and a carboxylate ester, making it a valuable molecule in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-5-(piperidin-1-ylsulfonyl)-1,3-benzoxazole-3(2H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the piperidine sulfonyl group and the carboxylate ester. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-5-(piperidin-1-ylsulfonyl)-1,3-benzoxazole-3(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-oxo-5-(piperidin-1-ylsulfonyl)-1,3-benzoxazole-3(2H)-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It is explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-oxo-5-(piperidin-1-ylsulfonyl)-1,3-benzoxazole-3(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-5-(piperidin-1-ylsulfonyl)-1,3-benzoxazole-3(2H)-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzoxazole core provides stability and rigidity, while the piperidine sulfonyl group enhances its solubility and interaction with biological targets. The carboxylate ester further contributes to its versatility in chemical modifications and applications.

Properties

Molecular Formula

C14H16N2O6S

Molecular Weight

340.35 g/mol

IUPAC Name

methyl 2-oxo-5-piperidin-1-ylsulfonyl-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C14H16N2O6S/c1-21-13(17)16-11-9-10(5-6-12(11)22-14(16)18)23(19,20)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3

InChI Key

XFLZVHGAOJCIQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC1=O

solubility

>51.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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